molecular formula C10H13N3O5S B2406528 N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide CAS No. 2138563-27-4

N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide

Cat. No. B2406528
CAS RN: 2138563-27-4
M. Wt: 287.29
InChI Key: PIFJTNHLPOOULD-VXNVDRBHSA-N
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Description

N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide, commonly known as HONS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of HONS involves the inhibition of the activity of various enzymes, including carbonic anhydrase IX and bacterial sulfonamide-resistant dihydropteroate synthase. HONS binds to the active site of these enzymes, preventing their activity and leading to the inhibition of various biochemical pathways.
Biochemical and Physiological Effects:
HONS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of bacterial growth, and the modulation of enzyme activity. HONS has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using HONS in lab experiments include its high selectivity towards specific enzymes, its low toxicity profile, and its potential applications in various fields. The limitations of using HONS in lab experiments include its high cost of synthesis, the need for specialized equipment for its synthesis, and the need for further studies to fully understand its mechanism of action.

Future Directions

The potential future directions for HONS include the development of new drugs based on its structure, the synthesis of new derivatives with improved properties, the investigation of its potential applications in materials science, and the investigation of its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide, commonly known as HONS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONS has been synthesized using various methods, and its mechanism of action has been extensively studied. HONS has been shown to have various biochemical and physiological effects, making it a potential candidate for the development of new drugs. The potential future directions for HONS include the development of new drugs based on its structure, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in various fields.

Synthesis Methods

The synthesis of HONS has been achieved using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-hydroxypyrrolidine, followed by reduction of the nitro group to an amino group. Another method involves the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-aminopyrrolidine, followed by oxidation of the amino group to a hydroxyl group. The synthesis of HONS has also been achieved using a one-pot reaction, which involves the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-aminopyrrolidine and sodium borohydride.

Scientific Research Applications

HONS has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. HONS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. HONS has also been shown to inhibit the activity of bacterial sulfonamide-resistant dihydropteroate synthase, making it a potential candidate for the development of new antibiotics. HONS has also been used as a building block for the synthesis of various materials, including polymers and dendrimers.

properties

IUPAC Name

N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c14-9-6-11-5-7(9)12-19(17,18)10-4-2-1-3-8(10)13(15)16/h1-4,7,9,11-12,14H,5-6H2/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFJTNHLPOOULD-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide

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